1-(5-Hydroxypyridin-3-yl)ethanone

Descripción general

Descripción

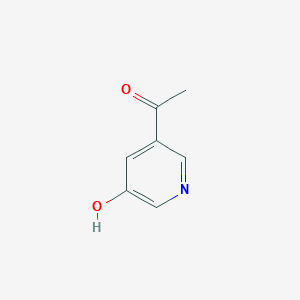

1-(5-Hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H7NO2. It features a pyridine ring substituted with a hydroxyl group at the 5-position and an ethanone group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Hydroxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a leaving group.

Major Products:

Aplicaciones Científicas De Investigación

1-(5-Hydroxypyridin-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-(5-Hydroxypyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules .

Comparación Con Compuestos Similares

1-(5-Hydroxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:

1-(3-Hydroxypyridin-4-yl)ethanone: This compound has a hydroxyl group at the 3-position and an ethanone group at the 4-position, leading to different chemical and biological properties.

1-(2-Hydroxypyridin-3-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

1-(5-Hydroxypyridin-3-yl)ethanone, also known as 5-hydroxy-3-pyridinylacetone, is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its hydroxyl group at the 5-position of the pyridine ring, which plays a crucial role in its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_7NO_2. Its structure can be represented as follows:

This compound features a hydroxyl group (-OH) attached to the pyridine ring, which enhances its solubility and reactivity compared to other pyridine derivatives.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the findings from several studies:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | ROS generation and mitochondrial dysfunction |

| A549 (lung cancer) | 18 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group enhances hydrogen bonding with target proteins, facilitating better binding affinity. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Study on Antimicrobial Effects : In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 32 µg/mL.

- Anticancer Research : A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound on multiple cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

Propiedades

IUPAC Name |

1-(5-hydroxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-7(10)4-8-3-6/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPKFDYTJSJRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.